2-[(1,5-Dicyano-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)sulfanyl]acetamide
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Overview
Description
2-[(1,5-Dicyano-9-methyl-4-oxo-3-azaspiro[55]undec-1-en-2-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,5-Dicyano-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the spirocyclic core, followed by the introduction of functional groups such as cyano, methyl, and sulfanyl groups. Common reagents used in these reactions include cyanogen bromide, methyl iodide, and thiourea. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1,5-Dicyano-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
2-[(1,5-Dicyano-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific chemical properties may be beneficial.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[(1,5-Dicyano-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)sulfanyl]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1,5-Dicyano-9-(2-methyl-2-propanyl)-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
- 2-[(1,5-Dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(1,5-Dicyano-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)sulfanyl]acetamide stands out due to its specific combination of functional groups and spirocyclic structure. This unique configuration may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(1,5-dicyano-9-methyl-2-oxo-3-azaspiro[5.5]undec-4-en-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-9-2-4-15(5-3-9)10(6-16)13(21)19-14(11(15)7-17)22-8-12(18)20/h9-10H,2-5,8H2,1H3,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPQJRIUZDKOQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(C(=O)NC(=C2C#N)SCC(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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